Cas no 105-17-9 (2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-)

2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)- structure
105-17-9 structure
Product Name:2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-
CAS No:105-17-9
MF:C12H26N2
MW:198.348243236542
CID:212158
PubChem ID:5357348
Update Time:2025-04-19

2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-
    • (E)-N,N,N',N'-tetraethyl-2-butene-1,4-diamine
    • (E)-N,N,N',N'-tetraethylbut-2-ene-1,4-diamine
    • (E)-N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
    • [(E)-4-diethylaminobut-2-enyl]-diethyl-amine
    • 2-Butene-1, N,N,N',N'-tetraethyl-, (E)-
    • AC1NSAMI
    • EINECS 203-276-2
    • E-tetraethyl-1,4-diaminobut-2-ene
    • N,N,N',N'-tetraethyl-2-butene-1,4-diamine
    • NSC75614
    • Tetra-N-aethyl-but-2t-endiyldiamin
    • tetra-N-ethyl-but-2t-enediyldiamine
    • 2-Butene-1,4-diamine, N,N,N',N'-tetraethyl-, (2E)-
    • N1,N1,N4,N4-Tetraethyl-2-butene-1,4-diamine
    • 2-Butene-1,4-diamine, N1,N1,N4,N4-tetraethyl-
    • NSC 75614
    • SVP5YUF8ZV
    • NS00041362
    • (E)-N,N,N',N'-tetra-ethyl-1,4-diaminobut-2-ene
    • GTSWSDCAOQCBEH-MDZDMXLPSA-N
    • 105-17-9
    • 2-Butene-1,4-diamine, N1,N1,N4,N4-tetraethyl-, (2E)-
    • NSC-75614
    • DTXSID20883296
    • (2E)-N1,N1,N4,N4-Tetraethyl-2-butene-1,4-diamine
    • trans-N,N,N',N'-Tetraethyl-2-butene-1,4-diamine
    • 2-Butene-1,4-diamine, N,N,N',N'-tetraethyl-, (E)-
    • SCHEMBL2977598
    • (E)-N1,N1,N4,N4-tetraethylbut-2-ene-1,4-diamine
    • Inchi: 1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3/b10-9+
    • InChI Key: GTSWSDCAOQCBEH-MDZDMXLPSA-N
    • SMILES: N(CC)(CC)C/C=C/CN(CC)CC

Computed Properties

  • Exact Mass: 198.21000
  • Monoisotopic Mass: 198.209599
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 6.5

Experimental Properties

  • Density: 0.844
  • Boiling Point: 254.7°Cat760mmHg
  • Flash Point: 97.6°C
  • Refractive Index: 1.467
  • PSA: 6.48000
  • LogP: 2.22620

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